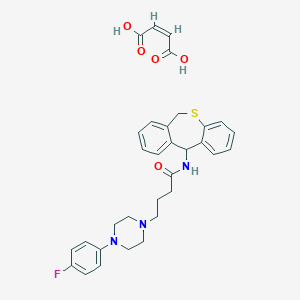

![molecular formula C19H15F3N4O3 B216921 (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid CAS No. 100991-94-4](/img/structure/B216921.png)

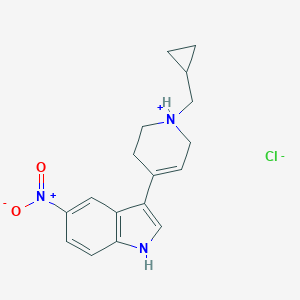

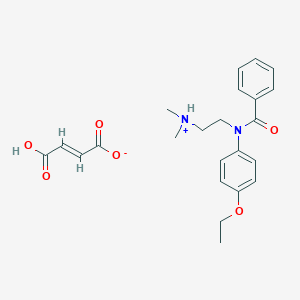

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid is a complex chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as N-acetylglucosamine (GlcNAc), and it is a monosaccharide that is derived from glucose. GlcNAc is a crucial component of many biological molecules, including glycoproteins, glycolipids, and proteoglycans.

Mécanisme D'action

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid exerts its biological effects through various mechanisms, including post-translational modification of proteins, regulation of gene expression, and modulation of signaling pathways. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid can be added to proteins through O-linked or N-linked glycosylation, which affects protein function and stability. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid also regulates gene expression by modulating the activity of transcription factors and chromatin remodeling proteins. Furthermore, (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid can modulate signaling pathways by affecting the activity of kinases and phosphatases.

Biochemical and Physiological Effects:

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has various biochemical and physiological effects on cells and tissues. It has been shown to regulate glucose metabolism by affecting insulin signaling and glucose uptake. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid also plays a role in lipid metabolism by regulating the activity of enzymes involved in lipid synthesis and degradation. Furthermore, (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has been shown to affect the immune system by modulating the activity of immune cells and cytokine production.

Avantages Et Limitations Des Expériences En Laboratoire

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has many advantages for lab experiments, including its availability, stability, and versatility. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid can be easily synthesized or obtained commercially, and it is stable under various conditions. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid can also be modified to produce various derivatives, which can be used for specific applications. However, (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has some limitations for lab experiments, including its complexity and variability. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid is a complex molecule that can have multiple modifications, which can affect its biological activity. Furthermore, (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid can vary in its structure and composition, which can affect its function in different biological systems.

Orientations Futures

There are many future directions for (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid research, including the development of new synthesis methods, the identification of new biological functions, and the application of (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid in various fields. New synthesis methods can improve the efficiency and specificity of (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid production, which can facilitate its use in various applications. The identification of new biological functions can expand our understanding of (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid's role in cellular processes and disease pathogenesis. Finally, the application of (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid in various fields, such as biotechnology and medicine, can lead to the development of new therapies and diagnostic tools.

Méthodes De Synthèse

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of glucosamine and acetic anhydride in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as N-acetylglucosamine synthase and N-acetylglucosamine-6-phosphate deacetylase to produce (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid from glucose. Microbial synthesis involves the use of microorganisms such as Streptomyces lividans and Escherichia coli to produce (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid through fermentation.

Applications De Recherche Scientifique

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has been extensively studied in scientific research due to its various biological functions. It is involved in many cellular processes, including cell signaling, gene expression, and protein degradation. (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid is also a crucial component of the extracellular matrix and plays a role in cell adhesion and migration. In addition, (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has been shown to have anti-inflammatory and immunomodulatory effects.

Propriétés

Numéro CAS |

100991-94-4 |

|---|---|

Nom du produit |

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |

Formule moléculaire |

C19H15F3N4O3 |

Poids moléculaire |

335.31 g/mol |

Nom IUPAC |

(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |

InChI |

InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9-,10+,11?/m0/s1 |

Clé InChI |

YTTRPBWEMMPYSW-XCEDPZKTSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1NC(=O)C[C@@H](C(=O)O)N)CO)O)O |

SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O |

Synonymes |

Asn-AGAM asparaginyl-N-acetylgalactosamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)

![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)

![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)